molecular formula C26H22N2O4 B13063334 N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide

N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide

Cat. No.: B13063334
M. Wt: 426.5 g/mol
InChI Key: LVKMUWHJXWDZBZ-UHFFFAOYSA-N
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Description

N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzyl group attached to a benzamide core, with a chromenyl moiety linked through a propyl chain. The chromenyl group, derived from chromone, is known for its diverse biological activities and is often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base like triethylamine . This intermediate is then reacted with a benzylamine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, alcohol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is unique due to its specific combination of a benzyl group, benzamide core, and chromenyl moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-benzyl-4-[[3-oxo-3-(2-oxochromen-3-yl)propyl]amino]benzamide

InChI

InChI=1S/C26H22N2O4/c29-23(22-16-20-8-4-5-9-24(20)32-26(22)31)14-15-27-21-12-10-19(11-13-21)25(30)28-17-18-6-2-1-3-7-18/h1-13,16,27H,14-15,17H2,(H,28,30)

InChI Key

LVKMUWHJXWDZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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